molecular formula C7H3BrClFO2 B1446571 4-Bromo-2-fluorophenyl chloroformate CAS No. 1505703-48-9

4-Bromo-2-fluorophenyl chloroformate

Cat. No.: B1446571
CAS No.: 1505703-48-9
M. Wt: 253.45 g/mol
InChI Key: AWBIFSSEGLZDRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2-fluorophenyl chloroformate typically involves the reaction of 4-Bromo-2-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

4-Bromo-2-fluorophenol+Phosgene4-Bromo-2-fluorophenyl chloroformate+HCl\text{4-Bromo-2-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-2-fluorophenol+Phosgene→4-Bromo-2-fluorophenyl chloroformate+HCl

The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-Bromo-2-fluorophenol and carbon dioxide.

    Reduction: It can be reduced to 4-Bromo-2-fluorophenol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.

    Hydrolysis: 4-Bromo-2-fluorophenol and carbon dioxide.

    Reduction: 4-Bromo-2-fluorophenol.

Scientific Research Applications

4-Bromo-2-fluorophenyl chloroformate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: It is used in the modification of biomolecules such as proteins and peptides to study their structure and function.

    Medicine: It is used in drug development for the synthesis of potential pharmaceutical compounds.

    Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorophenyl chloroformate involves its reactivity as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenyl isocyanate
  • 4-Bromo-2-fluorophenyl carbamate
  • 4-Bromo-2-fluorophenyl carbonate

Uniqueness

4-Bromo-2-fluorophenyl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis for the preparation of various derivatives. In comparison, similar compounds such as 4-Bromo-2-fluorophenyl isocyanate and 4-Bromo-2-fluorophenyl carbamate have different functional groups, leading to different reactivity and applications .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIFSSEGLZDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluorophenyl chloroformate
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